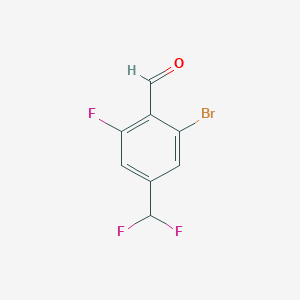

2-Bromo-4-(difluoromethyl)-6-fluorobenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

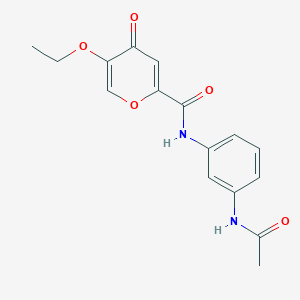

“2-Bromo-4-(difluoromethyl)-6-fluorobenzaldehyde” is a chemical compound with the molecular formula C9H5BrF2O2 . It has an average mass of 263.036 Da and a monoisotopic mass of 261.944092 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis and crystal structure of 2-bromo-4,6-bis(dibromoacetyl)resorcinol was reported . The compound was crystallized in the triclinic crystal system with Pī space group . Another study reported the synthesis of a Schiff base through an equimolar reaction of 5-chlorosalicylaldehyde and 2-bromo-4-chloroaniline .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of bromine, fluorine, and oxygen atoms attached to a benzene ring . In the case of 2-bromo-4,6-bis(dibromoacetyl)resorcinol, the two carbon and the oxygen atom of the acetyl groups are nearly co-planar with the central phenyl ring .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular formula of C9H5BrF2O2, an average mass of 263.036 Da, and a monoisotopic mass of 261.944092 Da .Wissenschaftliche Forschungsanwendungen

Crystal Structure and Vibrational Spectra Analysis

Research on molecules like 2-fluoro-4-bromobenzaldehyde (FBB) has provided insights into their crystal structure and vibrational spectra. For instance, FBB's molecular structure was experimentally investigated using X-ray diffraction technique and vibrational spectroscopy, supported by computational studies. This research highlighted the compound's preference for a stable O-trans conformation, with potential energy distribution analysis identifying characteristic frequencies. The study's findings are pivotal for understanding the molecular dynamics and properties of such compounds (Tursun et al., 2015).

Synthetic Applications in Organic Chemistry

2-Bromobenzaldehydes, including derivatives and analogs, serve as critical intermediates in synthesizing various organic compounds. For example, these compounds have been used in palladium-catalyzed synthesis processes to create 1-aryl-1H-indazoles and other heterocycles, demonstrating their versatility in organic synthesis (Cho et al., 2004). Additionally, the facile synthesis of methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene, involving bromination and hydrolysis steps, highlights the compound's role in complex organic synthesis routes (Chen Bing-he, 2008).

Advances in Bromovinyl Aldehyde Chemistry

The last decade has seen significant advancements in utilizing 2-bromo-cyclohexenecarbaldehydes and 2-bromobenzaldehydes for constructing compounds with potential biological, medicinal, and material applications. This review emphasizes the progressive field of bromovinyl aldehyde chemistry, focusing on methods employing these substrates under palladium-catalyzed conditions, showcasing the broad applicability of these compounds in synthesizing biologically active molecules (Ghosh & Ray, 2017).

Novel Syntheses of Aromatic Compounds

The synthesis of aromatic compounds like 10-Aryl- and 10-(Arylmethyl)acridin-9(10H)-ones through reactions involving (2-Fluorophenyl)(2-halophenyl)methanones with benzenamines and arylmethanamines represents another application. This method efficiently produces these aromatic compounds, contributing to the diversity of synthetic strategies in organic chemistry (Kobayashi et al., 2013).

Material Science and Polymer Chemistry

In material science, research on fluorinated microporous polyaminals showcases the use of monoaldehyde compounds (including 4-fluorobenzaldehyde and 4-trifluoromethylbenzaldehyde) for carbon dioxide adsorption and selectivity over nitrogen and methane. This study illustrates the potential of these compounds in environmental and material science applications, particularly for gas separation technologies (Li, Zhang, & Wang, 2016).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-bromo-4-(difluoromethyl)-6-fluorobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O/c9-6-1-4(8(11)12)2-7(10)5(6)3-13/h1-3,8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCLZQVBJXYCJEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C=O)Br)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(morpholin-4-yl)ethyl]benzenesulfonamide](/img/structure/B2731280.png)

![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]naphthalene-1-carboxamide](/img/structure/B2731282.png)

![2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2731287.png)

![3-(4-METHYLBENZENESULFONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2731293.png)

![2-{[(3-nitrophenyl)methyl]sulfanyl}-N-[(oxolan-2-yl)methyl]quinazolin-4-amine](/img/structure/B2731294.png)

![2-(phenylamino)-4H-thieno[3,2-d][1,3]thiazin-4-one](/img/structure/B2731295.png)

![1-[(4-Fluorosulfonyloxyphenyl)methyl]-4-propan-2-ylimidazole](/img/structure/B2731296.png)

![7-Chloro-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2731298.png)